molecular formula C7H5BrFIS B14772846 (3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane

(3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane

Cat. No.: B14772846
M. Wt: 346.99 g/mol
InChI Key: OQSGMNDGFDMXSA-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrFIS. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane typically involves the halogenation of a phenyl ring followed by the introduction of a methylsulfane group. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its halogen and sulfane groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane
  • (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane

Uniqueness

(3-Bromo-2-fluoro-6-iodophenyl)(methyl)sulfane is unique due to the presence of three different halogen atoms on the phenyl ring, which imparts distinct chemical reactivity and properties compared to similar compounds. This unique halogenation pattern allows for diverse chemical transformations and applications .

Properties

Molecular Formula

C7H5BrFIS

Molecular Weight

346.99 g/mol

IUPAC Name

1-bromo-2-fluoro-4-iodo-3-methylsulfanylbenzene

InChI

InChI=1S/C7H5BrFIS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3

InChI Key

OQSGMNDGFDMXSA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)Br)I

Origin of Product

United States

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